molecular formula C15H10FNO3 B3399005 4-Fluoro-4'-nitrochalcone CAS No. 102692-39-7

4-Fluoro-4'-nitrochalcone

Cat. No.: B3399005
CAS No.: 102692-39-7
M. Wt: 271.24 g/mol
InChI Key: YMQIOFDMELMTTG-XCVCLJGOSA-N
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Description

4-Fluoro-4’-nitrochalcone is a chemical compound belonging to the chalcone family, characterized by the presence of a fluorine atom and a nitro group on the aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-4’-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods: While specific industrial production methods for 4-Fluoro-4’-nitrochalcone are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-4’-nitrochalcone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Oxidation: The chalcone can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: 4-Fluoro-4’-aminochalcone.

    Oxidation: Epoxides or other oxidized derivatives.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Fluoro-4’-nitrochalcone can be compared with other chalcone derivatives, such as:

    4-Methoxy-4’-nitrochalcone: Similar structure but with a methoxy group instead of a fluorine atom, showing different biological activities.

    4-Chloro-4’-nitrochalcone: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    4-Fluoro-4’-aminocinnamaldehyde: A related compound with an amino group instead of a nitro group, exhibiting different chemical and biological properties.

The uniqueness of 4-Fluoro-4’-nitrochalcone lies in the presence of both the fluorine and nitro groups, which impart distinct chemical reactivity and biological activity compared to other chalcone derivatives.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(9-5-12)17(19)20/h1-10H/b10-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQIOFDMELMTTG-XCVCLJGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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